molecular formula C15H20N2O B1380681 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one CAS No. 1369354-81-3

2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one

Cat. No. B1380681
CAS RN: 1369354-81-3
M. Wt: 244.33 g/mol
InChI Key: MQQKAICVAFVKDM-UHFFFAOYSA-N
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Description

“2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one” is a heterocyclic organic compound . It has a molecular weight of 244.34 and its IUPAC name is 2-benzyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H20N2O/c18-15-6-7-17-9-8-16 (12-14 (17)10-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one is a compound that has garnered interest in the field of organic chemistry due to its potential applications in synthesizing various heterocyclic compounds. Research has shown that derivatives of α,β-dehydro amino acids, such as 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, can react with piperidin-2-ylmethanamine to yield compounds including N-(4-benzyl-3-oxooctahydro-2N-pyrido[1,2-a]pyrazin-4-yl)benzamide. These reactions depend on the solvent, temperature, and reaction time, showcasing the compound's versatility in synthetic chemistry (Topuzyan et al., 2013).

Additionally, the compound has been prepared through a new and efficient method starting from 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine, highlighting an innovative approach to its synthesis. The structure was confirmed through spectroscopy and X-ray diffraction techniques, suggesting its potential as a key intermediate in the development of more complex molecules (Liang et al., 2004).

Potential Biological Applications

The research into this compound and its derivatives extends into the realm of potential biological applications. For instance, studies on similar compounds have explored their anti-inflammatory properties and ability to bind to protein macromolecules. This suggests that derivatives of this compound could hold significant promise in the development of new therapeutic agents, particularly in treating inflammation and other conditions where protein binding is a key mechanism of action (Padmaja et al., 2019).

Furthermore, the compound's derivatives have been explored for their potential as Substance P antagonists. Substance P is a neuropeptide involved in the mediation of pain, and antagonists in this domain could lead to new pain management solutions. Detailed NMR studies and conformational calculations have been conducted on octahydro-2H-pyrido[1,2-a]pyrazine analogues to understand their potential therapeutic benefits (Rogiers et al., 2001).

Safety and Hazards

The compound has been associated with several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-6-7-17-9-8-16(12-14(17)10-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQKAICVAFVKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(CC2CC1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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